molecular formula C20H23NO3 B15224359 Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B15224359
M. Wt: 325.4 g/mol
InChI Key: PCIOCMQORLQMAA-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely recognized for its biological activity and versatility in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzylamine derivative with a methoxyphenyl ketone, followed by cyclization to form the pyrrolidine ring. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Environmental considerations and cost-effectiveness are also important factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3

InChI Key

PCIOCMQORLQMAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3

Origin of Product

United States

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